5,6,7,8-Tetrahydroquinolin-5-amine dihydrochloride
Overview
Description
5,6,7,8-Tetrahydroquinolin-5-amine dihydrochloride is a chemical compound with significant applications in scientific research and industry. It is a derivative of tetrahydroquinoline, a class of compounds known for their diverse biological activities and synthetic utility.
Mechanism of Action
Pharmacokinetics
It is noted that the compound has high gastrointestinal absorption , which could impact its bioavailability.
Result of Action
Some studies suggest that related compounds may have antiproliferative activity on certain cell lines , but it is unclear if this applies to 5,6,7,8-Tetrahydroquinolin-5-amine dihydrochloride.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. The compound should be stored under an inert gas (nitrogen or argon) at 2–8 °C
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through various synthetic routes, including the reduction of quinoline derivatives. One common method involves the hydrogenation of quinoline using a catalyst such as palladium on carbon (Pd/C) under hydrogen gas pressure. The reaction typically occurs at elevated temperatures and pressures to ensure complete reduction.
Industrial Production Methods: In an industrial setting, the production of 5,6,7,8-tetrahydroquinolin-5-amine dihydrochloride may involve large-scale hydrogenation reactors equipped with advanced catalysts and control systems to optimize yield and purity. The process is designed to be scalable and cost-effective, ensuring consistent quality for commercial applications.
Chemical Reactions Analysis
Types of Reactions: 5,6,7,8-Tetrahydroquinolin-5-amine dihydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides in the presence of a base.
Major Products Formed:
Oxidation: Quinoline derivatives and other oxidized products.
Reduction: Reduced tetrahydroquinoline derivatives.
Substitution: Alkylated tetrahydroquinoline derivatives.
Scientific Research Applications
5,6,7,8-Tetrahydroquinolin-5-amine dihydrochloride has diverse applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Quinoline
Isoquinoline
Tetrahydroquinoline derivatives
Properties
IUPAC Name |
5,6,7,8-tetrahydroquinolin-5-amine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2.2ClH/c10-8-4-1-5-9-7(8)3-2-6-11-9;;/h2-3,6,8H,1,4-5,10H2;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUZNREDMYVDIMR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=C(C1)N=CC=C2)N.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14Cl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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